molecular formula C9H19ClN2O B1525150 3-Amino-1-(1-azepanyl)-1-propanone hydrochloride CAS No. 1220039-01-9

3-Amino-1-(1-azepanyl)-1-propanone hydrochloride

Cat. No. B1525150
M. Wt: 206.71 g/mol
InChI Key: BMLJSIBXNSJVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(1-azepanyl)-1-propanone hydrochloride (AAPH) is an important organic compound used in various scientific research applications. AAPH is a versatile compound, and its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Alzheimer's Disease

A Phase II study explored the potential disease-modifying treatment for Alzheimer's Disease (AD) using 3-amino-1-propanesulfonic acid (3APS), a compound that binds to amyloid β (Aβ). This protein's aggregation leads to amyloid plaque deposition in the brain, a hallmark of AD. The study assessed the safety, tolerability, and pharmacokinetic/pharmacodynamic effects of 3APS in subjects with mild-to-moderate AD. Although the primary focus was not directly on "3-Amino-1-(1-azepanyl)-1-propanone hydrochloride," the research into 3APS provides insight into similar compounds' potential applications in neurodegenerative diseases (Aisen et al., 2006).

Epilepsy

Research into the efficacy and safety of perampanel, a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor antagonist, offers insights into the therapeutic potential of related compounds for treating refractory partial-onset seizures. This study demonstrated that adjunctive perampanel improved seizure control in patients with uncontrolled partial-onset seizures, showcasing the broader relevance of AMPA receptor modulation in epilepsy management (French et al., 2012).

properties

IUPAC Name

3-amino-1-(azepan-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c10-6-5-9(12)11-7-3-1-2-4-8-11;/h1-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLJSIBXNSJVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(1-azepanyl)-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.